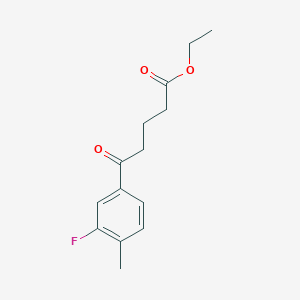

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate

Description

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate is a synthetic ester featuring a 5-oxovalerate backbone substituted with a 3-fluoro-4-methylphenyl group. This compound is of significant interest in medicinal chemistry due to the pharmacological relevance of the 5-oxovalerate moiety, particularly in the development of OXE receptor antagonists, which are being investigated for conditions such as asthma and inflammatory bowel disease (IBD) . The fluorine and methyl substituents on the aromatic ring are critical for optimizing steric and electronic interactions with biological targets, enhancing metabolic stability and binding affinity.

Properties

IUPAC Name |

ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLNNBSPGUQXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645592 | |

| Record name | Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-58-4 | |

| Record name | Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluoro-4-methylphenyl)-5-oxovaleric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products Formed

Oxidation: 5-(3-fluoro-4-methylphenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(3-fluoro-4-methylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional group.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid, which may interact with specific molecular targets. The fluoro-substituted aromatic ring can also participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 5-oxovalerate scaffold is highly modular, allowing for diverse substitutions on the phenyl ring. Key analogs differ in the type, position, and number of substituents, which directly influence their physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Molecular Properties of Ethyl 5-Oxovalerate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate | - | C14H17FO3 | ~252.28 | 3-F, 4-CH3 |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | 57992-89-9 | C14H17ClO3 | 268.74 | 3-Cl, 4-CH3 |

| Ethyl 5-(4-fluoro-2-chlorophenyl)-5-oxovalerate | 951886-37-6 | C13H14ClFO3 | 272.70 | 4-Cl, 2-F |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 342636-36-6 | C13H15FO3 | 238.25 | 4-F |

| Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 951890-15-6 | C14H17ClO3 | 268.74 | 4-Cl, 3-CH3 |

| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | 898752-37-9 | C13H14F2O3 | 256.25 | 3-F, 5-F |

Metabolic Stability and Drug Design Considerations

highlights that bulky substituents on the 5-oxovalerate chain reduce potency, but small groups like methyl improve metabolic stability without compromising activity. For instance:

- The 4-methyl group in this compound likely shields the ester from enzymatic hydrolysis, extending half-life.

- Derivatives with acetoxy or naphthyl groups (e.g., Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate, CAS 898758-79-7) exhibit higher molecular weights and complexity, which may limit bioavailability .

Biological Activity

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological mechanisms, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fluoro-substituted aromatic ring and a keto functional group. Its molecular formula is CHFO, with a molecular weight of approximately 284.29 g/mol. The presence of the fluoro group enhances its stability and reactivity, making it an interesting candidate for biological studies .

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors. Similar compounds have been found to modulate enzyme activity, particularly those involved in oxidative and reductive processes. For instance, interactions with cytochrome P450 enzymes can influence the metabolism of xenobiotics and endogenous compounds .

Cellular Effects

This compound affects several cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

- Gene Expression : The compound can act as a ligand for nuclear receptors, influencing the transcription of target genes .

Biochemical Pathways

Research indicates that this compound may impact various biochemical pathways, including those related to stress response. Its interactions can lead to either activation or inhibition of specific enzymes, depending on the context .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may contribute to its protective effects in biological systems .

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds similar to this compound:

- Antimicrobial Activity : A study on polyhalogenated aromatic compounds revealed that certain derivatives displayed significant antibacterial activity against drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

- Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit protease activity by binding to their active sites, thereby preventing substrate access .

- Cellular Mechanism Studies : Investigations into the molecular mechanisms indicated that these compounds could influence gene expression through interactions with transcription factors .

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antioxidant | Exhibits potential antioxidant properties | |

| Anti-inflammatory | Demonstrated anti-inflammatory effects | |

| Enzyme Interaction | Modulates enzyme activity (e.g., cytochrome P450) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.